Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is a chemical compound with the molecular formula C10H11N3O2. It belongs to the class of isoquinolinone derivatives, which are known for their diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, followed by precipitation of the product as a colorless powder .
Industrial Production Methods
While specific industrial production methods for (3-oxo-1,4-dihydroisoquinolin-2-yl)urea are not well-documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and methyl bromoacetate . The reaction conditions are generally mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iminium salts, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinolinone moiety, allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to therapeutic effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolinone: Shares the core structure but lacks the urea functional group.
N-alkylated 3,4-dihydroisoquinolinone: Similar structure with different alkyl groups attached.
Tetrahydroisoquinoline derivatives: These compounds have a similar isoquinoline core but differ in their degree of saturation and functional groups.
Uniqueness
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is unique due to its specific combination of the isoquinolinone core and the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
39113-24-1 |
---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea |
InChI |
InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |
InChI Key |
OXQPATYLTQYJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.